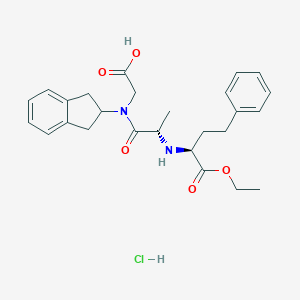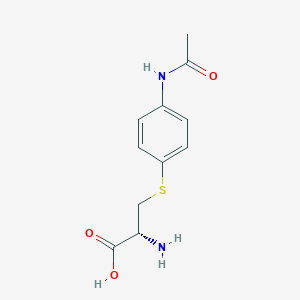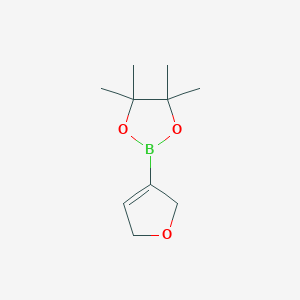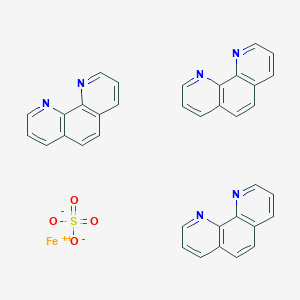
1,3-Dibenzylurea
Overview
Description
1,3-Dibenzyl urea: is an organic compound with the molecular formula C15H16N2O It is a derivative of urea, where two benzyl groups are attached to the nitrogen atoms of the urea molecule
Mechanism of Action
Target of Action
The primary target of 1,3-Dibenzylurea is the Epoxide hydrolase enzyme . This enzyme plays a crucial role in the metabolism of epoxy fatty acids, which are key mediators in inflammation, pain, and blood pressure regulation .
Mode of Action
This compound interacts with its target, the Epoxide hydrolase enzyme, by inhibiting its activity
Biochemical Pathways
The inhibition of Epoxide hydrolase by this compound affects the metabolism of epoxy fatty acids . These compounds are involved in several biochemical pathways related to inflammation, pain, and blood pressure regulation. The downstream effects of this interaction can lead to changes in these physiological processes.
Pharmacokinetics
It has been reported that one of the dibenzylurea derivatives was bioavailable after oral administration in mice . More detailed studies are needed to fully understand the pharmacokinetics of this compound.
Result of Action
The inhibition of Epoxide hydrolase by this compound can lead to changes in the levels of epoxy fatty acids in the body . This can result in altered physiological responses, such as changes in inflammation, pain sensation, and blood pressure regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibenzyl urea can be synthesized through several methods. One common approach involves the reaction of benzylamine with urea under controlled conditions. Another method includes the reaction of dibenzyl cyanamide with water in the presence of a catalyst .
Industrial Production Methods: In industrial settings, the synthesis of 1,3-dibenzyl urea often involves the use of cyanamide as a starting material. The reaction is typically carried out in the absence of metal catalysts and under mild conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibenzyl urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding benzyl isocyanates.
Reduction: Reduction reactions can convert it into benzylamines.
Substitution: Nucleophilic substitution reactions at the benzylic position are common.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Benzyl isocyanates.
Reduction: Benzylamines.
Substitution: Various substituted ureas.
Scientific Research Applications
1,3-Dibenzyl urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antibacterial activities.
Industry: Utilized in the production of polymers and other materials.
Comparison with Similar Compounds
- 1,3-Diethyl urea
- 1,3-Dimethyl urea
- 1,3-Diphenyl urea
Comparison: 1,3-Dibenzyl urea is unique due to the presence of benzyl groups, which enhance its ability to interact with aromatic systems in biological molecules. This property distinguishes it from other urea derivatives, making it particularly useful in medicinal chemistry .
Properties
IUPAC Name |
1,3-dibenzylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATOLVAXCGIBLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061710 | |
| Record name | Urea, N,N'-bis(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1466-67-7 | |
| Record name | N,N′-Dibenzylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1466-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dibenzylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001466677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dibenzylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N,N'-bis(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Urea, N,N'-bis(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dibenzylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIBENZYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV725XJ34V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,3-dibenzylurea in the synthesis of Lacosamide?
A1: this compound [] is identified as an impurity (specifically, impurity 8) generated during the synthesis of the anticonvulsant drug Lacosamide. This highlights the importance of monitoring and controlling impurities during drug manufacturing to ensure product quality and safety.
Q2: How does the solvent affect the thermal dissociation of this compound?
A2: Research indicates that this compound dissociates faster in fatty acids than in alcohols []. This suggests that the solvent's ability to donate protons plays a significant role in the dissociation process. Studies propose a base catalysis mechanism in alcohols, involving an intermediate complex with two alcohol molecules and one this compound molecule.
Q3: Can this compound be synthesized through catalytic carbonylation?
A3: Yes, research shows that selenium can catalyze the oxidative carbonylation of benzylamines to produce 1,3-dibenzylureas []. This method offers a potential alternative route for synthesizing this compound.
Q4: What is the significance of researching tetrabenzylglycoluril in relation to this compound?
A4: While the provided abstract doesn't provide specific details on the relationship [], exploring synthetic routes to tetrabenzylglycoluril could offer insights into the reactivity and potential applications of structurally related compounds like this compound. Further investigation into the full research paper may reveal specific connections and relevance to this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(Dimethylamino)ethoxy]benzonitrile](/img/structure/B110316.png)









